5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile
Description
5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile is a nitrogen-containing heterocyclic compound It features a pyrazine ring substituted with two 2-chlorophenylamino groups at the 5 and 6 positions and two cyano groups at the 2 and 3 positions
Properties
IUPAC Name |
5,6-bis(2-chloroanilino)pyrazine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N6/c19-11-5-1-3-7-13(11)23-17-18(24-14-8-4-2-6-12(14)20)26-16(10-22)15(9-21)25-17/h1-8H,(H,23,25)(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STRRENDGFGLTAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=C(N=C2NC3=CC=CC=C3Cl)C#N)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated pyrazine . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, and a base, such as potassium carbonate, in a suitable solvent like toluene or ethanol .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism by which 5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5,6-Bis((2-methylphenyl)amino)pyrazine-2,3-dicarbonitrile
- 5,6-Bis((2-fluorophenyl)amino)pyrazine-2,3-dicarbonitrile
- 5,6-Bis((2-bromophenyl)amino)pyrazine-2,3-dicarbonitrile
Uniqueness
5,6-Bis((2-chlorophenyl)amino)pyrazine-2,3-dicarbonitrile is unique due to the presence of the 2-chlorophenyl groups, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atoms can affect the compound’s stability and its interactions with biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
